Tos-Gly-OSu Tos-Gly-OSu
Brand Name: Vulcanchem
CAS No.: 68385-26-2
VCID: VC0554630
InChI: InChI=1S/C13H14N2O6S/c1-9-2-4-10(5-3-9)22(19,20)14-8-13(18)21-15-11(16)6-7-12(15)17/h2-5,14H,6-8H2,1H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)ON2C(=O)CCC2=O
Molecular Formula: C13H14N2O6S
Molecular Weight: 326,32 g/mole

Tos-Gly-OSu

CAS No.: 68385-26-2

Cat. No.: VC0554630

Molecular Formula: C13H14N2O6S

Molecular Weight: 326,32 g/mole

* For research use only. Not for human or veterinary use.

Tos-Gly-OSu - 68385-26-2

Specification

CAS No. 68385-26-2
Molecular Formula C13H14N2O6S
Molecular Weight 326,32 g/mole
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 2-[(4-methylphenyl)sulfonylamino]acetate
Standard InChI InChI=1S/C13H14N2O6S/c1-9-2-4-10(5-3-9)22(19,20)14-8-13(18)21-15-11(16)6-7-12(15)17/h2-5,14H,6-8H2,1H3
Standard InChI Key NTDCTADMSAKZGL-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)ON2C(=O)CCC2=O
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)ON2C(=O)CCC2=O

Introduction

Chemical Identity and Physical Properties

Structural Characteristics

Tos-Gly-OSu is characterized by a tosyl group attached to glycine with an N-hydroxysuccinimide ester moiety that enhances its reactivity in peptide coupling reactions. The compound has the molecular formula C13H14N2O6S and a molecular weight of 326.33 g/mol. Its structure combines the reactivity of the N-hydroxysuccinimide ester with the stability provided by the tosyl protecting group.

PropertyValue
Molecular FormulaC13H14N2O6S
Molecular Weight326.33 g/mol
IUPAC Name(2,5-dioxopyrrolidin-1-yl) 2-[(4-methylphenyl)sulfonylamino]acetate
CAS Number68385-26-2
InChI KeyNTDCTADMSAKZGL-UHFFFAOYSA-N
Canonical SMILESCC1=CC=C(C=C1)S(=O)(=O)NCC(=O)ON2C(=O)CCC2=O

Physical and Chemical Properties

Tos-Gly-OSu is a stable compound under normal laboratory conditions but becomes highly reactive in the presence of appropriate nucleophiles, particularly primary amines. The increased lipophilicity conferred by the tosyl group enhances its ability to interact with biological membranes, potentially influencing its distribution and activity in experimental systems.

Synthesis Methods

Laboratory Synthesis Techniques

The synthesis of Tos-Gly-OSu typically involves a multi-step process beginning with the reaction of glycine with p-toluenesulfonyl chloride to form N-tosylglycine. This intermediate is subsequently reacted with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.

Research literature indicates that Tos-Gly-OSu can be incorporated into larger synthesis schemes using the t-butoxycarbonyl (Boc) strategy for peptide synthesis, which involves the use of Boc protecting groups . This approach is particularly valuable when working with peptides containing sensitive amino acid residues.

Purification and Characterization

After synthesis, Tos-Gly-OSu and its derivatives require careful purification. According to published protocols, this typically involves:

  • Column chromatography, often using Sephadex G-25

  • Lyophilization of appropriate fractions

  • Characterization using analytical techniques such as MALDI-TOF mass spectrometry and amino acid analysis

Reaction Mechanisms and Chemical Behavior

General Reactivity Profile

Tos-Gly-OSu undergoes various chemical reactions, with its primary application being in peptide synthesis and protein modification. The compound reacts with amino groups on proteins to form stable amide bonds. The N-hydroxysuccinimide ester group acts as an excellent leaving group during these reactions, facilitating efficient coupling under mild conditions.

Mechanistic Details

The mechanism of action involves nucleophilic attack by an amino group (typically from another amino acid or peptide) on the carbonyl carbon of the activated ester. This results in the formation of an amide bond and the release of N-hydroxysuccinimide as a byproduct. The tosyl group attached to the glycine nitrogen serves as a protecting group that prevents unwanted side reactions during peptide synthesis.

Applications in Peptide Chemistry

Role in Solid-Phase Peptide Synthesis

Tos-Gly-OSu has been extensively utilized in peptide synthesis protocols, particularly those employing Boc chemistry. In a published synthesis procedure, peptide chains were elongated using an automated peptide synthesizer following a detailed protocol :

StepProcedureDuration/Conditions
1TFA deprotection25% TFA/CH2Cl2 (3 min), then 50% TFA/CH2Cl2 (11 min)
2CH2Cl2 wash4 times
3DIEA neutralization5% DIEA/NMP (0.5 min × 2)
4NMP wash5 times
5Boc-amino acid HOBt ester addition1 mmol in 15% DMSO-NMP (8 min), then 4 min with 3.8 eq DIEA
6Capping10% Ac2O, 5% DIEA in NMP (5 min)
7CH2Cl2 wash4 times

This protocol enabled the synthesis of complex peptides such as Boc-Gly-Ser(Bn)-Lys(ClZ)-Ile-Leu-Leu-Thr(Bn)-Cys(Acm), demonstrating the utility of Tos-Gly-OSu and related compounds in sophisticated peptide synthesis applications .

Synthesis of Glycosylated Peptides

Research has demonstrated the application of Tos-Gly-OSu in the synthesis of glycosylated peptide thioesters. In one study, researchers successfully prepared a chitobiosylated peptide thioester using the Boc strategy, achieving a yield of 74% . The product, [Asn(GlcNAc2)44, Cys(Acm)41]-emmprin (34-58)-SCH2CH2CO-Leu, was characterized by MALDI-TOF mass spectrometry and amino acid analysis:

Peptide ProductYieldMALDI-TOF MS ResultsAmino Acid Analysis
[Asn(GlcNAc2)44, Cys(Acm)41]-emmprin (34-58)-SCH2CH2CO-Leu4.8 μmol (74%)m/z 3665.1 (M+H)+ (calculated: 3664.8)Asp1.99Thr2.78Ser2.59Glu1.04Gly3Ala1.02Val1.40Ile0.90Leu5.01Lys1.97His1.01Arg1.01

This demonstrates the effectiveness of Tos-Gly-OSu in creating complex glycopeptides that are crucial for studying protein-carbohydrate interactions in biological systems.

Comparative Analysis with Related Compounds

Efficiency in Peptide Coupling

When compared to other coupling agents used in peptide synthesis, Tos-Gly-OSu offers specific advantages and limitations:

Coupling AgentPrimary ApplicationAdvantagesLimitations
Tos-Gly-OSuPeptide synthesis, protein modificationHigh specificity, forms stable amide bondsCost, limited solubility in aqueous systems
DCC/HOBtGeneral peptide couplingWidely available, cost-effectiveSide reactions, racemization risk
EDC/NHSBioconjugationWater-soluble, mild conditionsLower yield in some applications
HBTU/HATUDifficult couplingsFast reaction, high yieldsExpensive, potential guanidylation side reactions

Protective Group Strategies

The tosyl group in Tos-Gly-OSu serves as an important protecting group that can be selectively removed under appropriate conditions. Literature indicates that tosyl group removal can be achieved using trifluoromethanesulfonic acid (TFMSA) in trifluoroacetic acid (TFA) with thioanisole and o-cresol as scavengers . This selective removal is essential for multistep peptide synthesis processes where specific functional groups need to be protected during certain reaction steps.

Biological Activity Studies

Interactions with Biological Systems

Tos-Gly-OSu primarily interacts with biological systems through its reaction with amino groups on proteins and peptides. The lipophilicity conferred by the tosyl group enhances its ability to interact with biological membranes, potentially influencing its distribution and activity in biological systems.

Current Research Trends and Future Perspectives

Recent Advances in Application

Recent research involving Tos-Gly-OSu and related compounds has focused on improving peptide synthesis efficiency, developing novel protein modification strategies, and exploring potential applications in drug delivery and therapeutics. The ongoing refinement of peptide synthesis protocols continues to enhance the utility of compounds like Tos-Gly-OSu in biochemical research.

Future Research Directions

Looking forward, Tos-Gly-OSu may find expanded applications in:

  • Development of peptide-based therapeutics with enhanced stability and bioavailability

  • Advanced protein engineering techniques requiring site-specific modifications

  • Bioconjugation methods for creating diagnostic reagents and imaging probes

  • Synthesis of peptide libraries for drug discovery programs

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